molecular formula C20H20N4O3 B15081001 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303104-16-7

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15081001
CAS No.: 303104-16-7
M. Wt: 364.4 g/mol
InChI Key: PPAJFMKWZCCLLA-FYJGNVAPSA-N
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Description

5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 3-hydroxyacetophenone to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to yield the pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 3-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

303104-16-7

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

PPAJFMKWZCCLLA-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O

Origin of Product

United States

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